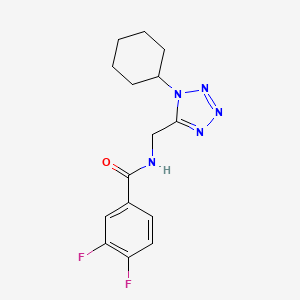

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide

説明

The compound N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide features a benzamide core substituted with 3,4-difluoro groups and a tetrazole ring linked via a methyl group to a cyclohexyl moiety. This structure combines aromatic fluorination (enhancing electronic stability and bioavailability) with a lipophilic cyclohexyl-tetrazole group, which may influence solubility and receptor interactions.

特性

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N5O/c16-12-7-6-10(8-13(12)17)15(23)18-9-14-19-20-21-22(14)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLNRJCTSJSJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the Hantzsch tetrazole synthesis , which involves the reaction of a nitrile with sodium azide in the presence of a strong acid. The cyclohexyl group can be introduced through subsequent reactions involving cyclohexylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve high purity levels required for industrial applications.

化学反応の分析

Types of Reactions: N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

Oxidation: The difluorobenzamide moiety can be oxidized to produce corresponding carboxylic acids.

Reduction: Reduction reactions can be performed on the tetrazole ring to yield hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: Hydrazine derivatives

Substitution: Various substituted benzamides

科学的研究の応用

Chemistry: This compound is used in the synthesis of more complex molecules, serving as a building block in organic synthesis. Biology: Medicine: The compound's structural similarity to certain pharmaceuticals suggests potential use in drug design and development, particularly in the field of anti-inflammatory and analgesic medications. Industry: Its unique chemical properties make it suitable for use in materials science, such as in the development of advanced polymers and coatings.

作用機序

The mechanism by which N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound differs from analogs reported in –3 and 5 primarily in the absence of a (2-(prop-2-ynyloxy)phenyl)methyl group. Instead, it employs a simpler methyl bridge, which may reduce steric hindrance and alter electronic properties. Below is a comparative analysis of substituent effects:

Table 1: Substituent Impact on Key Properties

Key Observations:

- Fluorine vs. Chlorine : Fluorine substituents (e.g., 5f, 5h) typically lower melting points compared to chlorinated analogs (e.g., 5e, 5h: 210°C) due to reduced molecular symmetry and weaker intermolecular forces .

- Steric Effects: The absence of the bulky (2-(prop-2-ynyloxy)phenyl) group in the target compound may improve solubility in non-polar solvents compared to analogs like 5a–5j .

- Spectral Signatures : Fluorine atoms in 3,4-difluoro substitution would split aromatic proton signals in ^1H NMR (e.g., meta-fluorine causes distinct coupling patterns) .

生物活性

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide is a synthetic compound that belongs to the class of tetrazole derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide typically involves several key steps:

- Formation of the Tetrazole Ring : The tetrazole moiety is synthesized through a reaction involving cyclohexylamine and sodium azide.

- Attachment to the Benzamide Backbone : The tetrazole derivative is then linked to a difluorobenzamide structure through a methylation process.

This compound exhibits unique physical properties such as solubility in organic solvents and stability under various pH conditions, making it suitable for biological assays.

The biological activity of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cholesterol absorption.

- Receptor Modulation : The tetrazole ring may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of this compound:

-

Antimicrobial Activity : Research has shown that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide exhibits promising antimicrobial properties against various bacterial strains. In vitro assays demonstrated a minimum inhibitory concentration (MIC) that compares favorably with established antibiotics.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Anti-inflammatory Effects : Experimental models have indicated that the compound reduces inflammatory markers in animal models of arthritis. Administration led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

-

Cytotoxicity Studies : Cytotoxicity assays performed on cancer cell lines revealed that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4-difluorobenzamide induces apoptosis in a dose-dependent manner, suggesting potential as an anticancer agent.

Cell Line IC50 (µM) HeLa 10 MCF7 15 A549 20

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。